N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide
Descripción general
Descripción
N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide, also known as GW501516, is a synthetic drug that is classified as a Peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the athletic community as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism.
Mecanismo De Acción
N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide activates PPARδ, a nuclear receptor that regulates gene expression related to lipid and glucose metabolism. Activation of PPARδ by this compound leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and exercise performance. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and exercise performance in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved energy production during exercise. It also reduces inflammation and oxidative stress in various tissues, which may contribute to its potential therapeutic effects in metabolic and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide has several advantages for laboratory experiments. It is a highly specific PPARδ agonist, which allows for targeted activation of this receptor without affecting other pathways. It also has a long half-life, which makes it ideal for chronic dosing studies. However, its use in laboratory experiments is limited by its potential for off-target effects and its classification as a performance-enhancing drug.
Direcciones Futuras
1. Investigating the potential therapeutic effects of N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide in human clinical trials for metabolic and cardiovascular diseases.
2. Studying the long-term effects of this compound on endurance and exercise performance in animal models.
3. Examining the potential for this compound to improve cognitive function and neuroprotection in animal models.
4. Investigating the potential for this compound to enhance the efficacy of chemotherapy in cancer treatment.
5. Developing novel PPARδ agonists with improved specificity and safety profiles for therapeutic use.
Aplicaciones Científicas De Investigación
N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models of metabolic disorders such as obesity and type 2 diabetes. It has also been investigated as a potential treatment for cardiovascular diseases, such as atherosclerosis and heart failure.
Propiedades
IUPAC Name |
N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-14-11-15(2)13-18(12-14)27-17-9-7-16(8-10-17)22-21(24)19-5-3-4-6-20(19)23(25)26/h3-13H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEHOUZIJXXVKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.